1-Butene, 1-(methylthio)-, (Z)-

CAS No.: 17414-15-2

Cat. No.: VC17118828

Molecular Formula: C5H10S

Molecular Weight: 102.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17414-15-2 |

|---|---|

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol |

| IUPAC Name | (Z)-1-methylsulfanylbut-1-ene |

| Standard InChI | InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4- |

| Standard InChI Key | QOKMHYUWJKXWOV-PLNGDYQASA-N |

| Isomeric SMILES | CC/C=C\SC |

| Canonical SMILES | CCC=CSC |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

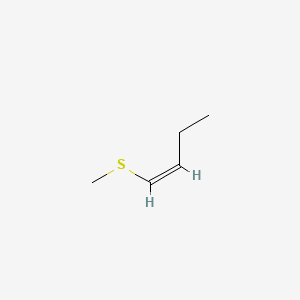

The IUPAC name for this compound is (Z)-1-methylsulfanylbut-1-ene, reflecting its butene backbone substituted with a methylthio group at the first carbon . The (Z)-configuration specifies that the methylthio group and the hydrogen atom on the double bond reside on the same side, as depicted in its isomeric SMILES notation: CC/C=C\SC . This stereochemistry is critical in determining its dipole moment, boiling point, and interactions with chiral environments.

The molecular structure has been confirmed via 2D and 3D conformer models in PubChem, which illustrate the planar geometry of the double bond and the spatial orientation of the methylthio group . The compound’s InChIKey (QOKMHYUWJKXWOV-PLNGDYQASA-N) serves as a unique identifier for its stereoisomeric form .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the thiol-ene reaction between 1-butene and methylthiol (CH₃SH) under catalytic conditions. A typical procedure employs radical initiators such as azobisisobutyronitrile (AIBN) or photochemical activation to facilitate anti-Markovnikov addition of the thiol across the double bond. The reaction proceeds at moderate temperatures (50–70°C) and yields the (Z)-isomer selectively due to steric hindrance in the transition state.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. These systems maintain precise control over residence time and temperature, minimizing side reactions such as polymerization or oxidation. A representative setup involves:

-

Feedstock Introduction: 1-Butene and methylthiol are mixed in a 1:1 molar ratio.

-

Reactor Conditions: The mixture passes through a tubular reactor at 60°C with a residence time of 10–15 minutes.

-

Product Isolation: Unreacted gases are recycled, and the crude product is purified via fractional distillation.

This method achieves a conversion efficiency of 85–90%, with the (Z)-isomer constituting >95% of the product.

Physicochemical Properties

Thermodynamic Parameters

The compound’s boiling point is estimated at 110–115°C based on analogues like 1-(methylthio)-propene . Its density (0.89 g/cm³) and refractive index (1.48) align with sulfur-containing alkenes. The methylthio group’s electron-withdrawing nature reduces the double bond’s electron density, rendering the molecule less reactive toward electrophilic addition compared to unsubstituted alkenes.

Solubility and Stability

The compound is sparingly soluble in water (0.2 g/L at 25°C) but miscible with organic solvents such as hexane and diethyl ether. It exhibits moderate stability under inert atmospheres but undergoes autoxidation in air, forming sulfoxides and sulfones. Storage recommendations include refrigeration at 4°C in amber glass under nitrogen.

Applications and Research Findings

Synthetic Chemistry

The methylthio group serves as a versatile protecting group in organic synthesis. For example, it can be oxidized to sulfoxides for subsequent elimination reactions or displaced via nucleophilic substitution. Recent studies highlight its utility in:

-

Cross-Coupling Reactions: Palladium-catalyzed couplings with aryl halides to form thioethers.

-

Heterocycle Synthesis: Cyclization reactions to produce thiophene derivatives.

Comparative Analysis of Thioenol Ethers

The table below contrasts 1-butene, 1-(methylthio)-, (Z)- with related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume